molecular formula C14H35N4Ta-3 B3183132 Diethylazanide;ethyliminotantalum CAS No. 67313-80-8

Diethylazanide;ethyliminotantalum

Cat. No.: B3183132
CAS No.: 67313-80-8
M. Wt: 440.40 g/mol
InChI Key: LPVQKHFDFSMBIS-UHFFFAOYSA-N
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Description

It is a yellow to amber liquid used primarily as a precursor for the deposition of tantalum oxide thin films . This compound is notable for its applications in advanced material science, particularly in the field of atomic layer deposition.

Scientific Research Applications

Diethylazanide;ethyliminotantalum has several scientific research applications:

Safety and Hazards

Tris(diethylamido)(ethylimido)tantalum(V) is classified as a flammable liquid and vapor (H225), and in contact with water, it releases flammable gases (H261). It causes severe skin burns and eye damage (H314), and serious eye damage (H318) . It is recommended to avoid contact with skin or eyes, avoid breathing sprays, mists, vapors and gases, and to eliminate all local and distant ignition sources .

Future Directions

Tris(diethylamido)(ethylimido)tantalum(V) is currently used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications . It is also used as a precursor for Ta2O5 thin films deposition as well as highly conformal atomic layer deposition of tantalum oxide . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

Preparation Methods

Diethylazanide;ethyliminotantalum is synthesized through the reaction of tantalum pentachloride with diethylamine and ethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The synthetic route involves the following steps:

Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Diethylazanide;ethyliminotantalum undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen (for oxidation), various ligands (for substitution), and water (for hydrolysis). The major products formed from these reactions are tantalum oxide and tantalum hydroxide.

Mechanism of Action

The mechanism of action of diethylazanide;ethyliminotantalum primarily involves its role as a precursor in chemical vapor deposition processes. The compound decomposes at high temperatures to form tantalum oxide, which then deposits onto a substrate. The molecular targets and pathways involved include the interaction of the compound with the substrate surface, leading to the formation of a uniform thin film .

Comparison with Similar Compounds

Diethylazanide;ethyliminotantalum can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of diethylamido and ethylimido groups, which provide distinct reactivity and deposition characteristics.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tris(diethylamido)(ethylimido)tantalum(V) can be achieved through a ligand exchange reaction between Tris(diethylamido)tantalum(V) and ethylimido ligand.", "Starting Materials": [ "Tris(diethylamido)tantalum(V)", "Ethylimido ligand" ], "Reaction": [ "Add Tris(diethylamido)tantalum(V) to a reaction flask", "Add ethylimido ligand to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture to room temperature", "Filter the product to obtain Tris(diethylamido)(ethylimido)tantalum(V)" ] }

CAS No.

67313-80-8

Molecular Formula

C14H35N4Ta-3

Molecular Weight

440.40 g/mol

IUPAC Name

diethylazanide;ethyliminotantalum

InChI

InChI=1S/3C4H10N.C2H5N.Ta/c3*1-3-5-4-2;1-2-3;/h3*3-4H2,1-2H3;2H2,1H3;/q3*-1;;

InChI Key

LPVQKHFDFSMBIS-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CCN=[Ta]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylazanide;ethyliminotantalum
Reactant of Route 2
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Reactant of Route 3
Diethylazanide;ethyliminotantalum
Reactant of Route 4
Diethylazanide;ethyliminotantalum
Reactant of Route 5
Diethylazanide;ethyliminotantalum
Reactant of Route 6
Diethylazanide;ethyliminotantalum

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